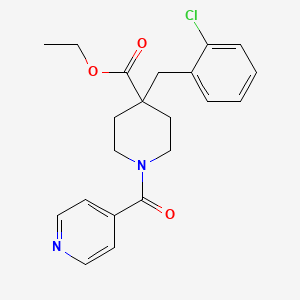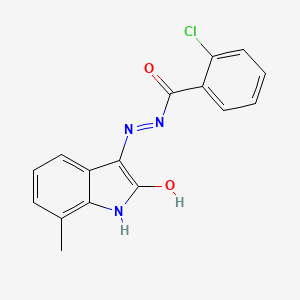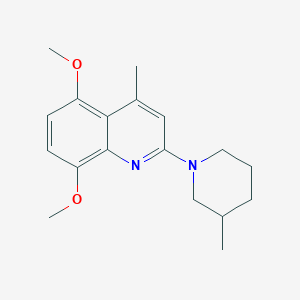
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Wirkmechanismus
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol blocks chloride channels by binding to the intracellular side of the channel pore. The binding of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol to the channel pore causes a conformational change that prevents chloride ions from passing through the channel. This results in the inhibition of chloride ion flux and subsequent cell volume regulation.
Biochemical and Physiological Effects
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a relatively high yield in synthesis. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively studied and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapeutic. Finally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have anti-inflammatory effects, and more research is needed to determine its potential as an anti-inflammatory agent.
Conclusion
In conclusion, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is a small molecule inhibitor that has been extensively used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields. The synthesis method of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is relatively simple and has a high yield. While there are limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments, its potential as a research tool and therapeutic agent makes it a promising area for future research.
Synthesemethoden
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with 3,6-dichlorocarbazole in the presence of a base, followed by the reaction of the resulting product with 2-propanol. The final product is obtained after purification using column chromatography. The yield of the synthesis method is relatively high, making it a cost-effective way to produce 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively used in scientific research as a chloride channel blocker. It has been found to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs) in various cell types. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, cell migration, and apoptosis.
Eigenschaften
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVEROOBDYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)


![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)